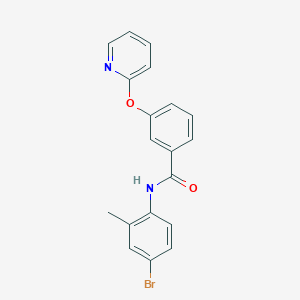
N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide, also known as BMB, is a chemical compound that belongs to the family of benzamides. BMB has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as HDACs, PARP-1, and Topo II. HDACs are enzymes that regulate gene expression by modifying histone proteins. This compound has been shown to inhibit HDAC activity, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. PARP-1 is an enzyme that plays a role in DNA repair. This compound has been reported to inhibit PARP-1 activity, leading to the accumulation of DNA damage and cell death. Topo II is an enzyme that plays a role in DNA replication and transcription. This compound has been shown to inhibit Topo II activity, leading to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. This compound has also been reported to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells. In inflammatory cells, this compound has been reported to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to inhibit the replication of viruses such as HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide in lab experiments is its potential therapeutic applications in various diseases. This compound has been extensively studied for its anticancer, anti-inflammatory, and antiviral properties. Furthermore, this compound has been reported to have a low toxicity profile in various cell lines. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide. One of the directions is to investigate the potential of this compound as a combination therapy with other anticancer drugs. Another direction is to investigate the potential of this compound in animal models of cancer and inflammation. Furthermore, the development of this compound analogs with improved solubility and pharmacokinetics may lead to the discovery of more potent and selective compounds. Finally, the investigation of the mechanism of action of this compound may lead to the discovery of new targets for drug development.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide involves the reaction of 4-bromo-2-methylphenol with 2-chloropyridine in the presence of a base to form 3-(2-pyridyloxy)-4-bromo-2-methylphenol. This intermediate is then reacted with benzoyl chloride in the presence of a base to form this compound. The synthesis of this compound has been reported in various research articles, and the purity of the compound is typically confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, anti-inflammatory, and antiviral properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been reported to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to have antiviral properties by inhibiting the replication of viruses such as HIV-1 and HCV.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2/c1-13-11-15(20)8-9-17(13)22-19(23)14-5-4-6-16(12-14)24-18-7-2-3-10-21-18/h2-12H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEPFBFJKQALTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

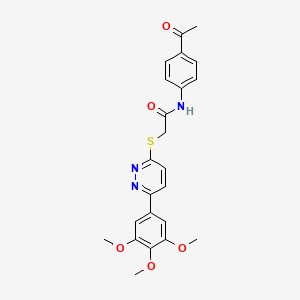

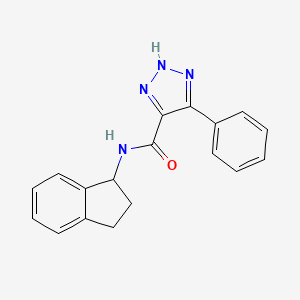
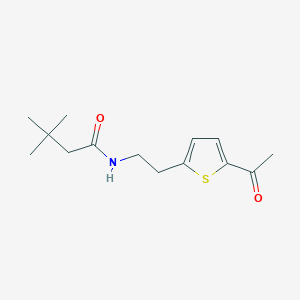
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2948854.png)
![3-(2-fluorobenzyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948855.png)
![8-(4-chlorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2948857.png)
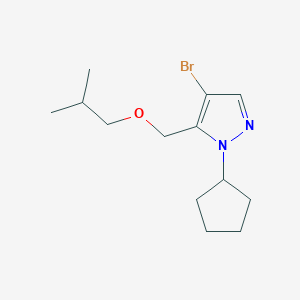
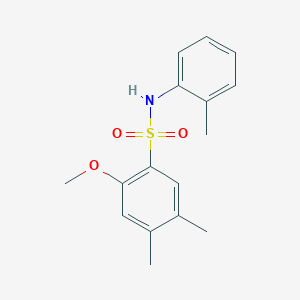



![4-amino-N-isopropyl-5-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2948868.png)
![N-[2-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-oxoethyl]-4-fluorobenzenesulfonamide](/img/structure/B2948869.png)